molecular formula C20H23N3O2S B2824826 2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide CAS No. 2034273-88-4

2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide

Cat. No.: B2824826
CAS No.: 2034273-88-4
M. Wt: 369.48
InChI Key: TUVOVFODEASIAO-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide ( 2034273-88-4) is a synthetic organic compound with a molecular formula of C20H23N3O2S and a molecular weight of 369.48 g/mol . This acetamide derivative features a benzylsulfanyl group and a complex substituent incorporating both 3,5-dimethyl-1H-pyrazol-1-yl and furan-2-yl moieties, contributing to its potential as a valuable scaffold in medicinal chemistry research . Calculated properties include a topological polar surface area of 85.4 Ų and an XLogP3 value of 3.3, providing insight into its physicochemical characteristics . Researchers can utilize this compound in various exploratory applications, including as a building block for developing new pharmacological tools. The presence of the pyrazole ring is of particular interest, as this heterocycle is found in compounds exhibiting a wide spectrum of biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-15-11-16(2)23(22-15)18(19-9-6-10-25-19)12-21-20(24)14-26-13-17-7-4-3-5-8-17/h3-11,18H,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVOVFODEASIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)CSCC2=CC=CC=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide typically involves multiple steps:

  • Formation of the Benzylsulfanyl Intermediate

      Starting Materials: Benzyl chloride and sodium sulfide.

      Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures to form benzylsulfanyl.

  • Synthesis of the Pyrazolyl Intermediate

      Starting Materials: 3,5-dimethyl-1H-pyrazole and an appropriate alkylating agent.

      Reaction Conditions: The reaction is conducted under basic conditions to form the pyrazolyl intermediate.

  • Coupling with Furan Derivative

      Starting Materials: Furan-2-carboxaldehyde and the pyrazolyl intermediate.

      Reaction Conditions: The reaction is performed in the presence of a suitable catalyst to form the furan-pyrazolyl intermediate.

  • Final Coupling Reaction

      Starting Materials: Benzylsulfanyl intermediate and the furan-pyrazolyl intermediate.

      Reaction Conditions: The final coupling reaction is carried out under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent.

    Anti-inflammatory: Investigation into its anti-inflammatory properties.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the pyrazolyl and furan groups can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares core structural motifs with several pyrazole- and acetamide-based derivatives (Table 1). Key analogs include:

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Biological Activity (Reported)
Target Compound (CAS 2034273-88-4) C20H23N3O2S Benzylsulfanyl, furan, 3,5-dimethylpyrazole N/A N/A Not reported
N-(4-Chlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-phenylimidazol-1-yl]acetamide (7d) C23H21ClN6O 4-Chlorophenyl, phenylimidazole 170–172 75 Antimicrobial
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C11H8Cl2N2OS 3,4-Dichlorophenyl, thiazole 459–461 N/A Coordination chemistry
Key Observations:

Heterocyclic Diversity: The target compound incorporates a furan ring, unlike analogs 7d (imidazole) and the thiazole-containing derivative in . The benzylsulfanyl group in the target compound introduces a lipophilic sulfur atom, which could improve membrane permeability relative to chlorophenyl or thiazole groups in analogs .

Substituent Effects :

  • Chlorinated aryl groups (e.g., 4-chlorophenyl in 7d) are common in antimicrobial agents due to their electron-withdrawing properties. In contrast, the target compound’s benzylsulfanyl group may confer metabolic stability or modulate solubility .
  • The 3,5-dimethylpyrazole motif is conserved across analogs, suggesting its role in binding interactions, possibly through hydrophobic or π-π stacking effects .

Notes and Limitations

Data Gaps : Direct biological or crystallographic data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs.

Synthetic Challenges : The benzylsulfanyl group’s stability under reaction conditions (e.g., oxidation) may require specialized protocols compared to chlorophenyl analogs .

Computational Insights : Molecular docking or QSAR studies could further elucidate the target compound’s pharmacophore profile relative to its analogs.

Biological Activity

The compound 2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O2SC_{20}H_{23}N_{3}O_{2}S, with a molecular weight of approximately 369.48 g/mol . The compound features a benzylsulfanyl group, a pyrazole ring , and a furan moiety , which contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through cyclocondensation reactions involving appropriate precursors.
  • Attachment of the Furan Group : The furan moiety is introduced via nucleophilic substitution reactions.
  • Final Acetamide Formation : The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide.

Biological Activity

The biological activity of this compound has been primarily evaluated through in vitro studies, focusing on its potential as an anti-inflammatory and neuroprotective agent.

The proposed mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Interaction with Receptors : The pyrazole and furan components may interact with various biological receptors, influencing their activity and leading to therapeutic effects.

Case Studies and Research Findings

Recent studies have demonstrated promising results regarding the biological activity of compounds structurally similar to this compound:

  • Antitumor Activity : Compounds with similar structures have shown significant antitumor activity in various cancer cell lines. For instance, derivatives incorporating furan and pyrazole rings were tested against human lung cancer cell lines (A549, HCC827) and exhibited IC50 values in the low micromolar range .
    CompoundCell LineIC50 (μM)
    Compound AA5496.26 ± 0.33
    Compound BHCC8276.48 ± 0.11
    Compound CNCI-H35820.46 ± 8.63
  • Antimicrobial Activity : Similar compounds have also been evaluated for antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Research indicates that compounds featuring pyrazole rings can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Q & A

Q. What are the standard synthetic routes for 2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including amidation and sulfanyl group introduction. Key factors include solvent selection (e.g., dimethylformamide for amidation ), pH control to minimize side reactions , and reflux conditions with acetic anhydride for acetylation . Optimization requires systematic variation of temperature, reaction time, and stoichiometry, guided by statistical experimental design (e.g., factorial experiments) to maximize yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

X-ray crystallography (using SHELX software for refinement ) is critical for resolving the 3D structure, particularly for confirming stereochemistry and hydrogen-bonding networks . Complementary techniques include NMR for functional group analysis, mass spectrometry for molecular weight validation, and IR spectroscopy for identifying sulfanyl and amide bonds. Discrepancies in crystallographic data (e.g., twinning) can be addressed via SHELXL’s robust refinement algorithms .

Q. How is the biological activity of this compound assessed in preliminary pharmacological studies?

Initial screens focus on in vitro assays targeting specific pathways (e.g., anti-inflammatory or antimicrobial activity). For example, anti-exudative activity can be evaluated using carrageenan-induced edema models, with structural analogs showing enhanced efficacy when electron-withdrawing groups are introduced at specific positions . Dose-response curves and IC50 values are calculated to establish potency .

Q. What role do reaction parameters like solvent polarity and temperature play in its synthesis?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation reactions, while elevated temperatures (70–100°C) accelerate kinetics. However, excessive heat may degrade thermally sensitive intermediates, necessitating controlled reflux conditions . Solvent selection also impacts crystallization efficiency during purification .

Q. How are impurities and by-products identified and resolved during synthesis?

Chromatographic methods (HPLC, TLC) and spectroscopic analysis (NMR) are used to detect impurities. Recrystallization in ethanol or acetonitrile improves purity, while adjusting reaction stoichiometry minimizes unreacted intermediates . For persistent by-products, tandem mass spectrometry aids in structural elucidation .

Advanced Research Questions

Q. How can computational quantum chemical methods guide the design of synthetic pathways for this compound?

Reaction path searches using density functional theory (DFT) predict transition states and intermediates, enabling identification of low-energy pathways. ICReDD’s integrated approach combines computational modeling with experimental validation to optimize conditions (e.g., catalyst selection, solvent effects) and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in crystallographic data, such as disordered hydrogen bonds or twinning?

SHELXL’s TWIN and BASF commands can model twinned crystals, while Hirshfeld surface analysis quantifies intermolecular interactions to resolve hydrogen-bonding ambiguities . For severe disorder, high-resolution data collection (e.g., synchrotron radiation) and restraints on atomic displacement parameters improve refinement accuracy .

Q. How do substituent modifications on the pyrazole and furan rings influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methyl on pyrazole) enhance membrane permeability, while furan’s oxygen atom participates in target binding. For example, 4-chloro substituents on phenyl rings increase antimicrobial potency by 40% compared to unmodified analogs .

Q. What statistical experimental designs are optimal for optimizing multi-step synthesis?

Response surface methodology (RSM) and Box-Behnken designs efficiently explore multifactorial interactions (e.g., temperature, pH, solvent ratio) with minimal experiments. These methods identify critical parameters for yield optimization and reduce resource expenditure .

Q. How do hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., R₂²(8) rings) that stabilize the crystal packing. Strong N–H⋯O interactions correlate with higher melting points and lower solubility, impacting formulation strategies .

Q. What challenges arise in scaling up laboratory-scale synthesis, and how are they addressed?

Heat and mass transfer limitations in batch reactors can cause inhomogeneous mixing. Transitioning to flow chemistry improves heat dissipation and reaction consistency. Membrane separation technologies (e.g., nanofiltration) enhance purification efficiency at scale .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.